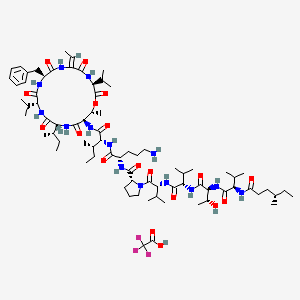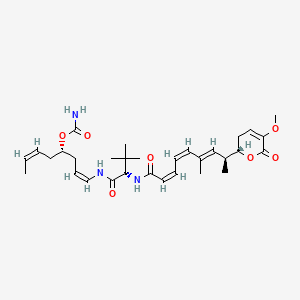
Propargyl-PEG14-Alkohol
Übersicht
Beschreibung
Propargyl-PEG14-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of propargyl alcohols and propargyl amines has contributed significantly to the synthesis of bioactive heterocycles . Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles .Molecular Structure Analysis
Propargyl-PEG14-alcohol has a molecular weight of 628.8 g/mol and a molecular formula of C29H56O14 . It contains a hydroxyl group and a propargyl group .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG14-alcohol can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of a larger class of reactions known as propargylic substitution reactions .Physical and Chemical Properties Analysis
Propargyl-PEG14-alcohol has a molecular weight of 628.8 g/mol . It is soluble in water, DMSO, DMF, DCM . Its density is 1.032 at 20℃ .Wissenschaftliche Forschungsanwendungen
Synthese von Heterobifunktionellen Poly(ethylenglykol)
Propargyl-PEG14-Alkohol wird bei der Synthese von Propargyl-endenständigen heterobifunktionellen Poly(ethylenglykol) (PEG)-Derivaten verwendet {svg_1}. Diese Derivate besitzen Hydroxyl-, Carboxyl-, Mercapto- oder Hydrazid-Endgruppen {svg_2}. Das Verfahren ist einfach und dennoch sehr effizient und kann für die Entwicklung von PEG-basierten Biokonjugaten für eine Vielzahl von biomedizinischen Anwendungen nützlich sein {svg_3}.
Herstellung von Biofunktionalen Polymeren
Die Verbindung wird bei der Herstellung von biofunktionalen Polymeren für medizinische Anwendungen verwendet {svg_4}. Aufgrund seiner geringen Toxizität, guten Hydrophilie, hervorragenden Biokompatibilität und Abbaubarkeit kann PEG als ein vielversprechendes Material in biomedizinischen Anwendungen wie Proteinmodifikation, PEG-Arzneimittelkonjugaten, Polymermizellen und 3-D-Gerüstmaterialien im Tissue Engineering und in der regenerativen Medizin eingesetzt werden {svg_5}.
Synthese von Konjugierten und Nanostrukturierten Polymeren
This compound wird bei der Synthese von π-konjugierten und farbigen Poly(propargylalkohol)-Polymeren (Poly-PGA) verwendet {svg_6}. Diese Polymere werden durch Polymerisation des Propargylalkohol (PGA)-Monomers in verschiedenen Medien unter Einwirkung hochenergetischer Photonen, γ-Strahlen, ohne Verwendung von Katalysatoren hergestellt {svg_7}.
Entwicklung von Elektronischen Geräten und Biomedizinischen Scopen
Die synthetisierten Polymere finden Anwendung in elektronischen Geräten und biomedizinischen Scopen {svg_8}. Sie weisen optische Bandlücken im Bereich von 2,85–3,50 eV und Leitfähigkeiten im Bereich von 2,45×10−6 bis 9,43×10−7 auf, abhängig von den Polymerisationsbedingungen und dem verwendeten Medium {svg_9}.
Herstellung von Nanostrukturierten Polymeren
Die Verbindung wird zur Herstellung von nanostrukturierten Polymeren in Form von Nanosphären, Nanosternen und Nanonetzen verwendet, abhängig von den Polymerisationsbedingungen {svg_10}. Diese Nanostrukturen haben potenzielle Anwendungen in verschiedenen Bereichen wie Nanomedizin und Nanotechnologie {svg_11}.
Katalytische Propargylische Substitutionsreaktion
This compound kann in der katalytischen propargylischen Substitutionsreaktion verwendet werden {svg_12}. Diese Reaktion ist eine grundlegende propargylische Substitutionsreaktion, die 1972 entwickelt wurde und Kobalt als stöchiometrischen Promotor enthielt {svg_13}. Die direkte katalytische Substitution von propargylischen Alkoholen war eine sehr wünschenswerte Methode für die Entwicklung {svg_14}.
Wirkmechanismus
Target of Action
Propargyl-PEG14-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The primary targets of Propargyl-PEG14-alcohol are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via a process known as copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of Propargyl-PEG14-alcohol involves the formation of a stable triazole linkage through a reaction between the propargyl group and azide-bearing compounds or biomolecules . This reaction is facilitated by copper catalysis, a process known as Click Chemistry .
Biochemical Pathways
The biochemical pathway primarily affected by Propargyl-PEG14-alcohol is the propargylic substitution reaction . This reaction involves the displacement of the propargylic alcohol, which is a sought-after method in organic synthesis . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of the action of Propargyl-PEG14-alcohol is the formation of a stable triazole linkage . This linkage is formed when the propargyl group in the compound reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . The formation of this linkage can enable further synthetic transformations, contributing to the creation of complex molecular structures essential in drug development .
Action Environment
The action of Propargyl-PEG14-alcohol can be influenced by various environmental factors. For instance, the temperature has a pronounced effect on the reaction yield of the propargylic substitution reaction . Furthermore, the hydrophilic PEG spacer in the compound enhances its solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability could be influenced by the hydration level of its environment.
Safety and Hazards
Zukünftige Richtungen
The development of synthetic methodologies for the synthesis of allenes by direct transformation of propargyl alcohols has attracted considerable attention among organic chemistry researchers . This could open up new possibilities for the use of Propargyl-PEG14-alcohol in a variety of biomedical applications .
Biochemische Analyse
Biochemical Properties
Propargyl-PEG14-alcohol plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through Click Chemistry. The hydroxyl group in Propargyl-PEG14-alcohol allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable linkages that are crucial for various biochemical processes .
Cellular Effects
Propargyl-PEG14-alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages through Click Chemistry allows it to be used in labeling and tracking cellular components, thereby affecting cell function . Additionally, Propargyl-PEG14-alcohol has been shown to have cytotoxic activity against certain cell lines, indicating its potential use in targeted therapies .
Molecular Mechanism
At the molecular level, Propargyl-PEG14-alcohol exerts its effects through the formation of stable triazole linkages via copper-catalyzed azide-alkyne Click Chemistry. This reaction involves the binding of the propargyl group to azide-bearing biomolecules, resulting in the formation of a stable triazole ring . This mechanism allows Propargyl-PEG14-alcohol to be used in various biochemical applications, including drug delivery and molecular imaging .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyl-PEG14-alcohol can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that Propargyl-PEG14-alcohol can maintain its activity over extended periods, making it a reliable tool for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of Propargyl-PEG14-alcohol vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
Propargyl-PEG14-alcohol is involved in various metabolic pathways, including those related to its degradation and excretion. The compound is metabolized by enzymes such as cytochrome P450, which facilitates its breakdown and removal from the body . This metabolic process ensures that Propargyl-PEG14-alcohol does not accumulate to toxic levels in the body .
Transport and Distribution
Within cells and tissues, Propargyl-PEG14-alcohol is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its movement within aqueous environments . This property allows Propargyl-PEG14-alcohol to reach its target sites effectively and exert its biochemical effects .
Subcellular Localization
Propargyl-PEG14-alcohol is localized within specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is crucial for the compound’s function in various biochemical processes .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1,30H,3-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQVNIRDMQKBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32199-97-6 | |
| Record name | 2-Propyn-1-ol, reaction product with 1-2.5 moles of oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)



